

Application Notes and Protocols: 5-Methoxy-2-(trifluoromethyl)pyridine in Medicinal Chemistry

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Compound of Interest

Compound Name:	5-Methoxy-2-(trifluoromethyl)pyridine
Cat. No.:	B1322062

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Introduction

5-Methoxy-2-(trifluoromethyl)pyridine is a valuable heterocyclic building block in medicinal chemistry. The strategic incorporation of a trifluoromethyl (-CF₃) group and a methoxy (-OCH₃) group onto the pyridine scaffold imparts unique physicochemical properties that are highly advantageous for drug design. The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties. It is highly electronegative and lipophilic, which can enhance metabolic stability, improve binding affinity to target proteins, and increase cell membrane permeability.^{[1][2][3]} The methoxy group can influence solubility and provides a potential site for metabolic transformation, which can be fine-tuned during drug development.

This document provides an overview of the application of the methoxy-trifluoromethyl-pyridine scaffold in the synthesis of bioactive molecules, with a focus on its use as a key intermediate in the development of kinase inhibitors. Detailed experimental protocols and quantitative data are provided for representative examples.

Applications in Medicinal Chemistry

The **5-methoxy-2-(trifluoromethyl)pyridine** moiety and its isomers are key components in the synthesis of a variety of biologically active compounds. Its structural features make it

particularly suitable for the development of inhibitors targeting protein kinases, which are crucial regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer and autoimmune disorders.

One prominent example of a drug candidate that utilizes a similar trifluoromethyl-aminopyridine core is PQR309 (Bimiralisib), a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor.[\[1\]](#)[\[4\]](#) While PQR309 itself is synthesized from 2-amino-4-(trifluoromethyl)pyridine, the synthetic strategies and biological rationale are directly applicable to derivatives of **5-methoxy-2-(trifluoromethyl)pyridine**. The pyridine ring serves as a versatile scaffold for the attachment of other pharmacophoric groups, often through transition metal-catalyzed cross-coupling reactions.

Kinase Inhibition

The trifluoromethylpyridine scaffold is frequently employed in the design of kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket. The trifluoromethyl group can occupy hydrophobic pockets and contribute to favorable binding interactions.

Derivatives of trifluoromethylpyridine have been investigated as inhibitors of various kinases, including:

- PI3K/mTOR: As exemplified by PQR309, these compounds can effectively block the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are critical for cell growth, proliferation, and survival.[\[1\]](#)[\[4\]](#)
- TYK2: Selective inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, are being developed for the treatment of autoimmune diseases. The pyridine core is a common feature in the design of these inhibitors.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Quantitative Data

The following table summarizes the in vitro inhibitory activity of PQR309, a compound featuring a trifluoromethyl-aminopyridine core, against various PI3K isoforms and mTOR. This data highlights the potency that can be achieved with this scaffold.

Target Kinase	Inhibition (Ki) [nM]
PI3K α	17
PI3K β	43
PI3K δ	27
PI3K γ	28
mTOR	62

Data extracted from J. Med. Chem. 2018, 61, 18, 8188-8207. [\[1\]](#)

Experimental Protocols

The following protocols describe key synthetic transformations relevant to the utilization of **5-methoxy-2-(trifluoromethyl)pyridine** and its derivatives in medicinal chemistry.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a versatile method for forming carbon-carbon bonds. This reaction can be used to couple a halogenated **5-methoxy-2-(trifluoromethyl)pyridine** with a variety of boronic acids or esters to introduce molecular diversity.

Materials:

- Halogenated **5-methoxy-2-(trifluoromethyl)pyridine** (e.g., 3-bromo-**5-methoxy-2-(trifluoromethyl)pyridine**) (1.0 eq)
- Aryl or heteroaryl boronic acid or pinacol ester (1.2 eq)
- Palladium catalyst (e.g., Pd(dppf)Cl₂, XPhosPdG2) (0.05 eq)
- Base (e.g., K₃PO₄, Na₂CO₃) (2.0 - 3.0 eq)
- Anhydrous solvent (e.g., dioxane, 1,2-dimethoxyethane)
- Water

Procedure:

- To a reaction vessel, add the halogenated **5-methoxy-2-(trifluoromethyl)pyridine**, the boronic acid or ester, the palladium catalyst, and the base.
- Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
- Add the anhydrous solvent and water (typically a 4:1 to 10:1 ratio of solvent to water).
- Heat the reaction mixture to 90-100 °C and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of a PI3K/mTOR Inhibitor Precursor (Illustrative)

This protocol is adapted from the synthesis of PQR309 and illustrates how a trifluoromethylpyridine derivative can be coupled to a triazine core.[\[4\]](#)

Materials:

- 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine (1.0 eq)
- (4-(trifluoromethyl)pyridin-2-yl)boronic acid pinacol ester (1.2 eq)
- XPhosPdG2 (0.05 eq)
- Potassium phosphate (K3PO4) (3.0 eq)

- Dioxane
- Water

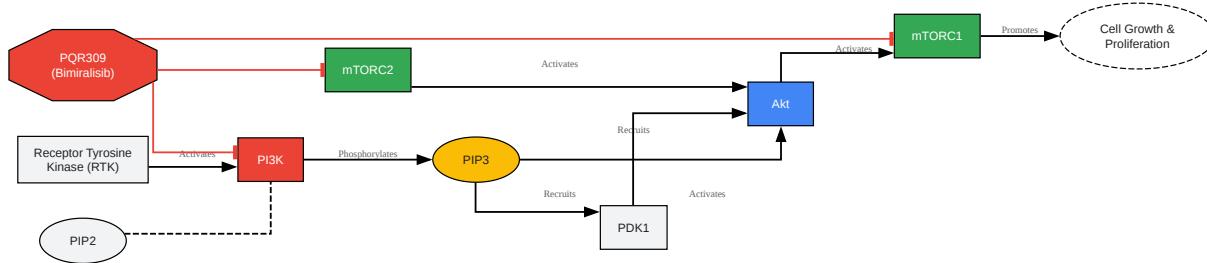
Procedure:

- In a microwave vial, combine 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine, (4-(trifluoromethyl)pyridin-2-yl)boronic acid pinacol ester, XPhosPdG2, and K3PO4.
- Add dioxane and water (10:1 ratio).
- Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
- Cool the reaction mixture and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by flash chromatography on silica gel to yield the desired coupled product.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

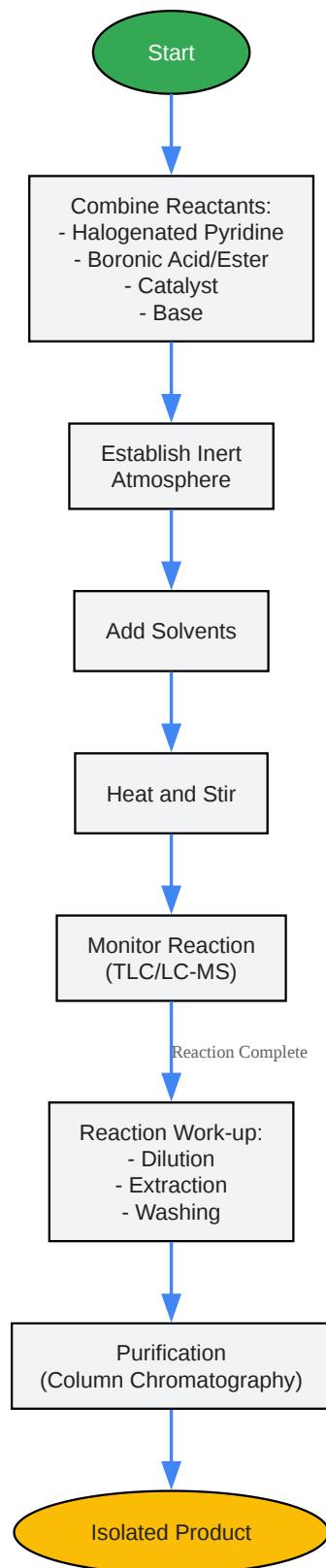
This diagram illustrates the central role of the PI3K/Akt/mTOR signaling pathway in regulating cell growth and proliferation, and how it is targeted by inhibitors.

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Caption: PI3K/mTOR signaling pathway and points of inhibition.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the general workflow for performing a Suzuki-Miyaura cross-coupling reaction.



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Caption: Generalized workflow for Suzuki-Miyaura coupling.

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